![molecular formula C18H19N5O2 B2952825 4-Methyl-6-(2-methylphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893963-11-6](/img/structure/B2952825.png)
4-Methyl-6-(2-methylphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
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Overview
Description
4-Methyl-6-(2-methylphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related compounds, such as glycolurils and their analogues, has been widely explored due to their diverse applications in pharmacology, explosives, and supramolecular chemistry. These compounds serve as building blocks in creating complex molecular structures with specific functions, indicating that "4-Methyl-6-(2-methylphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione" could similarly be employed in the synthesis of pharmacologically active compounds or materials with unique physical properties (Kravchenko et al., 2018).
Pharmacological Potential
Compounds with imidazole and pyrazole scaffolds, similar to the core structure of the compound , have been studied for their antitumor, antibacterial, and antifungal activities. For instance, new hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione were synthesized and showed broad-spectrum cytotoxic potency against various cancer cell lines, suggesting that derivatives of "4-Methyl-6-(2-methylphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione" could also exhibit significant antitumor properties (El-Sayed et al., 2018).
Molecular Docking and Design
The structural and quantum descriptors of compounds with bifonazole derivatives, showcasing immense anti-tuberculosis potential, were characterized through molecular docking studies. This indicates that "4-Methyl-6-(2-methylphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione" could be a candidate for molecular docking studies to explore its potential binding affinities to various biological targets, potentially leading to the development of new therapeutic agents (Mary et al., 2020).
Mechanism of Action
Target of action
Imidazole derivatives are known to interact with a variety of biological targets. They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of action
The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their target proteins or enzymes .
Biochemical pathways
Imidazole derivatives can affect numerous biochemical pathways due to their broad range of targets. For example, they can influence pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, and more .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties .
Result of action
The molecular and cellular effects of imidazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, modulation of gene expression, and more .
Action environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
properties
IUPAC Name |
4-methyl-6-(2-methylphenyl)-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-4-9-23-16(24)14-15(20(3)18(23)25)19-17-21(10-11-22(14)17)13-8-6-5-7-12(13)2/h4-8H,1,9-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKMFEVPUURINI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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